N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a synthetic organic compound that features a benzodioxole moiety and a quinazolinone core. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Quinazolinone Synthesis: The quinazolinone core can be synthesized via the condensation of anthranilic acid with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the benzodioxole and quinazolinone intermediates through an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinones under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide would depend on its specific biological target. Generally, compounds with quinazolinone cores can interact with enzymes or receptors, modulating their activity. The benzodioxole moiety may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is unique due to its specific combination of benzodioxole and quinazolinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-17(20-10-12-5-6-15-16(9-12)27-11-26-15)7-8-22-18(24)13-3-1-2-4-14(13)21-19(22)25/h1-6,9H,7-8,10-11H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUCFSZEORGABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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